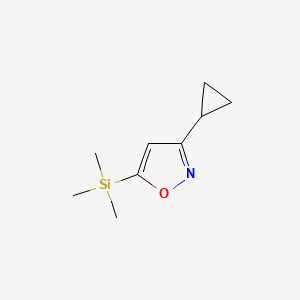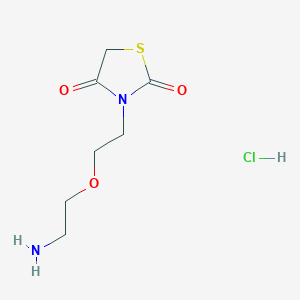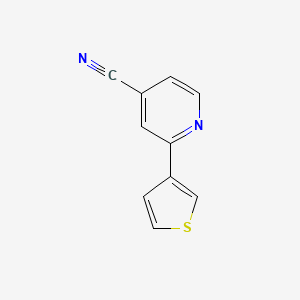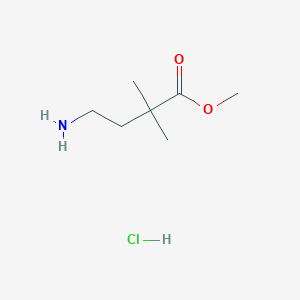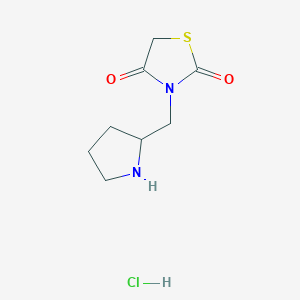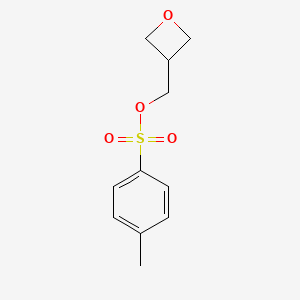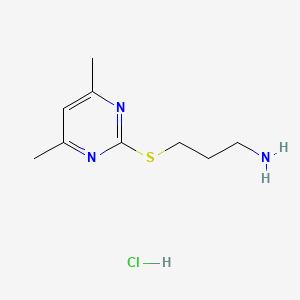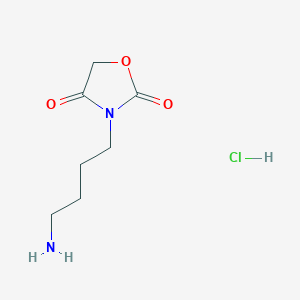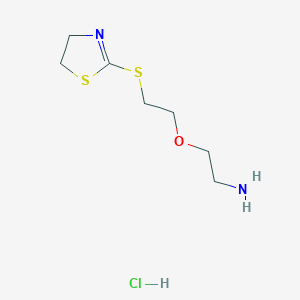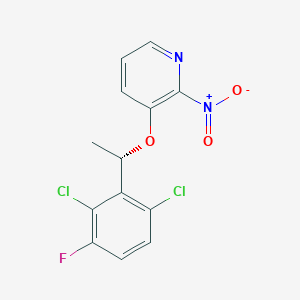
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine
Vue d'ensemble
Description
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine, or (S)-DCFPEN, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the nitropyridine family and is characterized by a unique molecular structure and a wide range of chemical reactivity.
Applications De Recherche Scientifique
(S)-DCFPEN has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as a catalyst for the formation of carbon-carbon bonds, and as a ligand for the coordination of metal ions. Additionally, (S)-DCFPEN has been used to study the effects of nitroaromatic compounds on biological systems, as well as the effects of metal ions on the reactivity of nitroaromatic compounds.
Mécanisme D'action
The mechanism of action of (S)-DCFPEN is not well understood. However, it is believed that the nitro group in (S)-DCFPEN increases the rate of electron transfer, allowing it to act as a catalyst in the formation of carbon-carbon bonds. Additionally, the presence of the 2,6-dichloro-3-fluorophenyl group allows (S)-DCFPEN to coordinate with metal ions, which may influence its reactivity.
Biochemical and Physiological Effects
(S)-DCFPEN has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. Additionally, (S)-DCFPEN has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-DCFPEN has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize, and its reactivity can be easily modified by the addition of metal ions. Additionally, (S)-DCFPEN is relatively non-toxic and can be used in a variety of biological systems. However, (S)-DCFPEN is susceptible to hydrolysis, which can limit its usefulness in certain experiments.
Orientations Futures
Given the potential applications of (S)-DCFPEN, there are several potential future directions for research. These include further studies of its mechanism of action, potential applications in drug synthesis and delivery, and the development of more efficient synthesis methods. Additionally, further studies of its biochemical and physiological effects could lead to the development of new treatments for various diseases. Finally, (S)-DCFPEN could be used to study the effects of nitroaromatic compounds on biological systems, as well as the effects of metal ions on the reactivity of nitroaromatic compounds.
Propriétés
IUPAC Name |
3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOUCIQKWTGJY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


